

Administration Routes of SJ3149 in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: SJ3149

Cat. No.: B11928180

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Abstract

This document provides detailed application notes and protocols for the administration of **SJ3149**, a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1 α), in mouse models of cancer. **SJ3149** functions by inducing the proximity of CK1 α to the E3 ubiquitin ligase substrate receptor cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CK1 α .^{[1][2][3]} This mechanism of action is particularly effective in cancer cells with wild-type TP53, highlighting the dependency on functional p53 signaling. This guide covers various administration routes, including intravenous, oral, and intraperitoneal injections, and provides protocols for in vivo efficacy studies using the MOLM-13 acute myeloid leukemia (AML) xenograft model.

Data Presentation

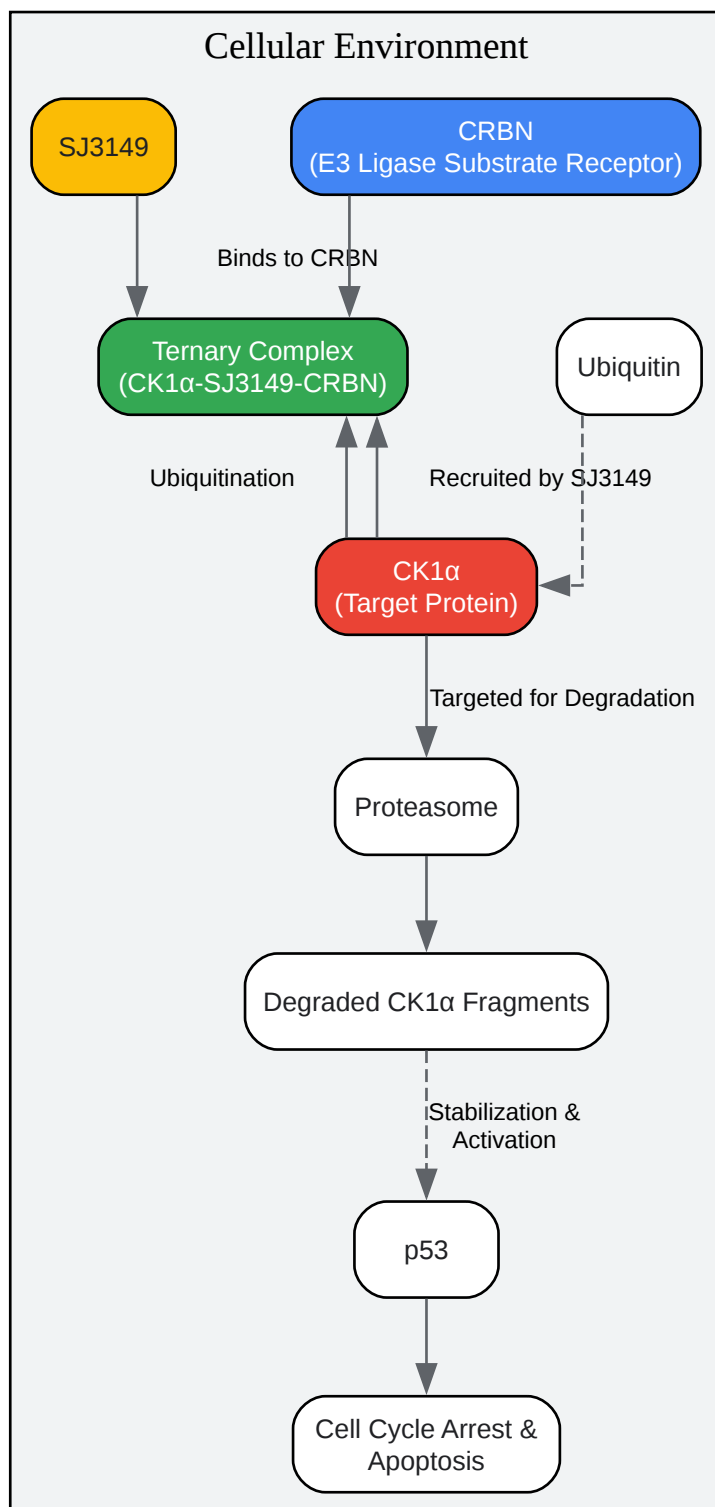
Table 1: Pharmacokinetic Parameters of SJ3149 in CD1 Mice

Administration Route	Dose	Terminal Elimination Half-life (t½)	Oral Bioavailability (F%)	Key Findings
Intravenous (IV)	3 mg/kg	0.77 hours	N/A	Rapid plasma clearance.
Oral (PO)	50 mg/kg	~3 hours	12%	Improved half-life compared to IV, but modest oral bioavailability.
Intraperitoneal (IP)	50 mg/kg	Not Reported	74%	Significantly improved bioavailability over the oral route, leading to its selection for in vivo pharmacodynamic studies.

Table 2: In Vivo Pharmacodynamic Study of SJ3149 in MOLM-13 Xenograft Model

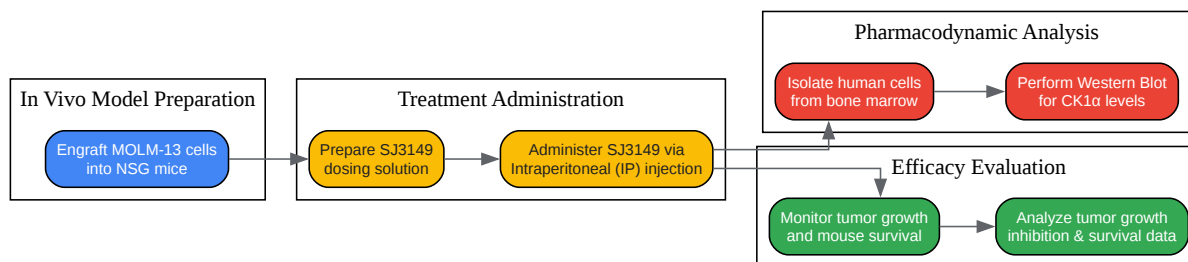
Animal Model	Cell Line	Administration Route	Dosing Regimen	Primary Endpoint	Results
NSG Mice	MOLM-13	Intraperitoneal (IP)	50 mg/kg, once daily for 2 days	CK1α protein degradation in bone marrow	Significant degradation of CK1α.
NSG Mice	MOLM-13	Intraperitoneal (IP)	50 mg/kg, twice daily for 2 days	CK1α protein degradation in bone marrow	Stronger CK1α protein degradation compared to once-daily dosing.[4]

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of **SJ3149**, a molecular glue degrader.



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Caption: Experimental workflow for in vivo studies of **SJ3149**.

Experimental Protocols

Preparation of **SJ3149** Dosing Solutions for In Vivo Administration

Materials:

- **SJ3149** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- SBE-β-CD (Sulfobutylether-β-cyclodextrin)
- Sterile microcentrifuge tubes and syringes

Protocol 1: Formulation with PEG300 and Tween-80^[5] This formulation is suitable for achieving a clear solution of ≥ 3 mg/mL.

- Prepare a stock solution of **SJ3149** in DMSO (e.g., 30 mg/mL).
- In a sterile tube, add 100 μ L of the **SJ3149** DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly until the solution is homogenous.
- Add 50 μ L of Tween-80 and mix again until fully incorporated.
- Add 450 μ L of saline to bring the final volume to 1 mL.
- Vortex the solution until it is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
- The final concentration of the dosing solution will be 3 mg/mL with the following vehicle composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Prepare fresh on the day of use.

Protocol 2: Formulation with SBE- β -CD^[5] This formulation is an alternative for achieving a clear solution of ≥ 3 mg/mL.

- Prepare a stock solution of **SJ3149** in DMSO (e.g., 30 mg/mL).
- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- In a sterile tube, add 100 μ L of the **SJ3149** DMSO stock solution.
- Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Mix thoroughly until the solution is clear.
- The final concentration of the dosing solution will be 3 mg/mL with the following vehicle composition: 10% DMSO and 90% (20% SBE- β -CD in saline).
- Prepare fresh on the day of use.

MOLM-13 Xenograft Mouse Model

Materials:

- MOLM-13 human acute myeloid leukemia cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum
- Matrigel (optional, for subcutaneous injection)
- 6-8 week old female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) or other suitable immunodeficient mice
- Sterile syringes and needles (27-30 gauge)

Protocol:

- Culture MOLM-13 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells during the exponential growth phase.
- Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
- Resuspend the cells at a concentration of 5×10^7 cells/mL in sterile PBS. For subcutaneous injection, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
- For a systemic leukemia model, inject 5×10^6 cells in 100 µL intravenously via the tail vein.
- For a subcutaneous tumor model, inject 5×10^6 cells in 100 µL subcutaneously into the flank of the mouse.[\[2\]](#)
- Monitor the mice for signs of tumor development or leukemia progression. For subcutaneous models, tumor volume can be measured with calipers (Volume = (length x width²)/2).

Intraperitoneal (IP) Administration of SJ3149

Materials:

- Prepared **SJ3149** dosing solution
- Sterile 1 mL syringes with 27-30 gauge needles
- 70% ethanol for disinfection

Protocol:

- Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
- Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.
- Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.
- Disinfect the injection site with 70% ethanol.
- Insert the needle at a 10-20 degree angle with the bevel facing up.
- Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.
- Slowly inject the desired volume of the **SJ3149** solution (typically 100-200 μ L for a 20-25g mouse, corresponding to a 50 mg/kg dose from a 3 mg/mL solution).
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions.

Isolation of Human Leukemia Cells from Mouse Bone Marrow

Materials:

- Euthanized mouse
- 70% ethanol
- Sterile dissection tools (scissors, forceps)

- Sterile PBS
- Syringes and needles (25-27 gauge)
- 70 μ m cell strainer
- Red Blood Cell (RBC) Lysis Buffer
- FACS buffer (PBS with 2% FBS)

Protocol:

- Euthanize the mouse according to approved institutional protocols.
- Disinfect the mouse's hind limbs with 70% ethanol.
- Dissect the femur and tibia, removing as much of the surrounding muscle and connective tissue as possible.
- Cut off the ends of the bones.
- Using a syringe with a 25-27 gauge needle filled with sterile PBS or cell culture medium, flush the bone marrow from the bones into a sterile petri dish or collection tube.[\[6\]](#)[\[7\]](#)
- Create a single-cell suspension by gently pipetting the marrow up and down.
- Pass the cell suspension through a 70 μ m cell strainer to remove any clumps.
- Centrifuge the cells and discard the supernatant.
- Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse red blood cells.
- Add an excess of FACS buffer to neutralize the lysis buffer and centrifuge the cells.
- Wash the cell pellet with FACS buffer.
- At this stage, human leukemia cells (e.g., CD33+ or other specific markers for MOLM-13) can be isolated using fluorescence-activated cell sorting (FACS) or magnetic-activated cell

sorting (MACS) for a pure population, or the total bone marrow cell lysate can be used for analysis.

Western Blot Analysis of CK1 α Degradation

Materials:

- Isolated bone marrow cells or sorted human leukemia cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against CK1 α (e.g., from Cell Signaling Technology or Abcam)
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
- Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each sample using a BCA assay.
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE.

- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-CK1 α antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
- Strip the membrane (if necessary) and re-probe with the loading control antibody.
- Quantify the band intensities to determine the relative degradation of CK1 α in the **SJ3149**-treated samples compared to the vehicle control.[8]

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